2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which incorporates a cyano group, a furan moiety, and a quinoline derivative. Its molecular formula is , and it possesses a molecular weight of approximately 434.3 g/mol. The compound is notable for its selective inhibition of SIRT2, a member of the sirtuin family of proteins involved in various cellular processes including aging and apoptosis .
2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide exhibits significant biological activity as a selective inhibitor of SIRT2. This inhibition has been linked to several cellular effects:
The synthesis of 2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide typically involves multiple steps:
These methods ensure that the desired compound is obtained with high purity and yield.
This compound has several promising applications:
Interaction studies have demonstrated that 2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide selectively interacts with SIRT2 over other sirtuin family members. This selectivity is critical for targeting specific metabolic pathways without affecting other sirtuin-related functions. Studies indicate that this compound can modulate acetylation levels within cells, impacting numerous downstream signaling pathways .
Several compounds share structural similarities with 2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Cyano-N-(quinolin-5-yl)acrylamide | Quinoline derivative | SIRT1 inhibition | Less selective than 2-cyano-N-(quinolin-8-yl)acrylamide |
| 5-Dichlorophenylfuran | Furan ring with dichlorophenyl | Antimicrobial properties | Lacks cyano and quinoline groups |
| N-(quinolin-6-yl)acrylamide | Different quinoline position | Potential anti-cancer activity | Different target specificity |
The uniqueness of 2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide lies in its selective inhibition of SIRT2 and its neuroprotective properties against α-synuclein toxicity, making it a significant candidate for further research in neurodegenerative disease therapies .